molecular formula C22H23N5O4 B2876971 7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-67-1

7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2876971
CAS No.: 538318-67-1
M. Wt: 421.457
InChI Key: WSZIOIGUMMQHRW-UHFFFAOYSA-N
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Description

The compound 7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo-pyrimidine class, characterized by a fused heterocyclic core with diverse pharmacological and industrial applications. Its structure features methoxy substituents at the 2,3- and 3-positions on the phenyl rings, a methyl group at position 5, and a carboxamide moiety at position 5. This compound is synthesized via multi-component reactions, often employing green chemistry principles, such as the use of water-ethanol solvent systems and recyclable additives like 4,4’-trimethylenedipiperidine . Triazolo-pyrimidines are explored for antibacterial activity , cannabinoid receptor modulation , and as intermediates in catalytic processes .

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-12-17(20(23)28)18(15-9-6-10-16(30-3)19(15)31-4)27-22(24-12)25-21(26-27)13-7-5-8-14(11-13)29-2/h5-11,18H,1-4H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZIOIGUMMQHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C22H23N5O4
  • Molar Mass : 421.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities and influence signal transduction pathways. The structural features allow it to bind effectively to various receptors and enzymes, potentially leading to therapeutic effects.

Antitumor Activity

Research has indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. Specifically:

  • A study demonstrated that derivatives of triazolo compounds showed potent cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation .

Antiviral Properties

The antiviral activity of related compounds has been documented in various studies. For instance:

  • Compounds similar in structure have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The exact mechanisms often involve interference with viral proteins essential for replication and assembly .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • It may inhibit key enzymes involved in metabolic pathways or signal transduction, contributing to its antitumor and antiviral effects. Studies have shown that modifications in the phenyl moiety can enhance these inhibitory activities .

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects of triazolo derivatives on MCF-7 cells; identified significant growth inhibition with IC50 values ranging from 0.98 to 1.28 µM depending on structural variations .
Study 2 Evaluated antiviral activity against influenza virus; demonstrated that structural modifications increased efficacy against viral replication .
Study 3 Analyzed enzyme inhibition; found that certain derivatives effectively inhibited tubulin polymerization in cancer cells, leading to apoptosis .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues differ in substituents on the phenyl rings and the carboxamide side chain. These variations influence physicochemical properties, synthetic accessibility, and biological activity:

Compound Name Substituents (Positions) Key Features
Target Compound 2,3-Dimethoxyphenyl (7), 3-Methoxyphenyl (2) High methoxy substitution enhances lipophilicity and potential CNS activity
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 3-Hydroxyphenyl (7) Hydroxyl group improves water solubility but reduces thermal stability
7-(4-Isopropylphenyl)-2-(benzylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Compound 1, ) 4-Isopropylphenyl (7), benzylthio (2) Bulky isopropyl group increases steric hindrance, affecting receptor binding
7-(4-Ethylthiophenyl)-2-(benzylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Compound 13, ) 4-Ethylthiophenyl (7) Thioether linkage enhances electron density, improving antibacterial activity

Key Observations :

  • Methoxy vs. Hydroxy Groups : Methoxy substituents (target compound) improve lipid solubility and metabolic stability compared to hydroxyl groups, which may undergo glucuronidation .
  • Aryl Group Modifications : Bulky substituents (e.g., isopropyl in Compound 1 ) reduce synthetic yields (43–66% ) but enhance target specificity.
  • Thioether Linkages : Compounds with benzylthio groups (e.g., Compound 13 ) exhibit superior antibacterial activity against Enterococcus faecium due to enhanced membrane penetration.

Key Observations :

  • The green additive method achieves higher yields (85–90%) and reduces hazardous waste compared to DMF-based systems .
  • Piperidine-mediated syntheses are less sustainable due to toxicity and flammability concerns.

Antibacterial Activity :

  • Compound 13 (4-ethylthiophenyl derivative) showed 79% inhibition of Enterococcus faecium at 50 µg/mL, outperforming the target compound’s structural analogues .
  • The benzylthio group at position 2 enhances activity by disrupting bacterial membrane integrity .

Receptor Binding :

  • Triazolo-pyrimidines with pentyl and cyclohexyl groups (e.g., Compound 38 ) exhibit nanomolar affinity for CB2 cannabinoid receptors, suggesting the target compound’s methoxy groups may similarly modulate receptor interactions .

Physicochemical Properties

Compound Melting Point (°C) Solubility Thermal Stability
Target Compound Not reported Moderate in DMSO High
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl) 206 Low in water Moderate
Compound 38 (CB2 ligand) 157 High in chloroform High

Key Observations :

  • Methoxy groups in the target compound likely enhance thermal stability compared to hydroxylated analogues .
  • Carboxamide derivatives generally exhibit better solubility in polar aprotic solvents (e.g., DMSO) than ester derivatives .

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